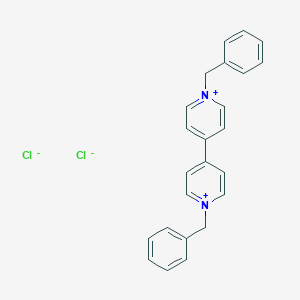
1,1'-Dibenzyl-4,4'-bipyridinium dichloride
Übersicht
Beschreibung
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: is a chemical compound with the molecular formula C24H22Cl2N2 and a molecular weight of 409.35 g/mol benzyl viologen dichloride . This compound is characterized by its white to off-white solid form and is soluble in water . It is primarily used as an electrochromic indicator and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Dibenzyl-4,4’-bipyridinium dichloride can be synthesized through the reaction of 4,4’-bipyridine with benzyl chloride in the presence of a suitable solvent such as ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1,1’-dibenzyl-4,4’-bipyridinium dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent composition, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Dibenzyl-4,4’-bipyridinium dichloride undergoes various chemical reactions, including:
Reduction: It can be reduced to its neutral state using reducing agents such as sodium borohydride .
Oxidation: The compound can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
- Oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide .
Sodium borohydride: is commonly used as a reducing agent.
Major Products Formed:
- Reduction of 1,1’-dibenzyl-4,4’-bipyridinium dichloride results in the formation of its neutral state, which can act as an n-type dopant for organic semiconductors .
- Oxidation reactions can lead to the formation of various oxidized derivatives depending on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1’-Dibenzyl-4,4’-bipyridinium dichloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,1’-dibenzyl-4,4’-bipyridinium dichloride involves its ability to undergo reversible redox reactions. The compound can switch between different oxidation states, leading to changes in its optical properties . This electrochromic behavior is exploited in various applications, such as the detection of latent fingerprints and the study of electron transport pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its use as a herbicide, it shares a similar bipyridinium structure but with methyl groups instead of benzyl groups.
1,1’-Diethyl-4,4’-bipyridinium dichloride: Another bipyridinium derivative with ethyl groups, used in various chemical applications.
Uniqueness: 1,1’-Dibenzyl-4,4’-bipyridinium dichloride is unique due to its benzyl substituents, which impart distinct electrochromic properties and make it suitable for specific applications such as fingerprint detection and organic semiconductor doping .
Eigenschaften
CAS-Nummer |
1102-19-8 |
|---|---|
Molekularformel |
C24H22ClN2+ |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H22N2.ClH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;/h1-18H,19-20H2;1H/q+2;/p-1 |
InChI-Schlüssel |
AFJIFMFASWKFEU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Cl-] |
Key on ui other cas no. |
1102-19-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the electrochemical properties of benzyl viologen?
A2: Benzyl viologen exhibits two distinct reduction steps under polarographic analysis. [] The first step involves a single-electron reduction, which is reversible for both benzyl viologen and its analog, methyl viologen. [] The second reduction step, involving another electron transfer, is considered irreversible for benzyl viologen at the dropping mercury electrode, unlike methyl viologen, which shows fleeting reversibility. []
Q2: Can benzyl viologen be utilized for material science applications?
A3: Yes, research suggests that benzyl viologen can act as a corrosion inhibitor for Q235 steel in acidic environments (1 M HCl). [] The exact mechanism and effectiveness of this corrosion inhibition require further investigation. Additionally, a study has explored the potential of benzyl viologen for electrochromic detection of latent fingerprints on metal surfaces. [] This application leverages the color change of benzyl viologen upon reduction, potentially offering a sensitive visualization technique in forensic science.
Q3: How does the structure of viologen derivatives influence their complexation behavior?
A4: The structure of viologen derivatives significantly impacts their complexation behavior. For instance, while 1,1′-dimethyl-4,4′-bipyridinium dichloride (methyl viologen) forms a chiral charge-transfer (CT) complex with 9,10-bis(3,5-dihydroxyphenyl)anthracene (BDHA) that can host guest molecules like n-alkyl alcohols, 1,1′-diphenyl-4,4′-bipyridinium dichloride and 1,1′-dibenzyl-4,4′-bipyridinium dichloride form achiral CT complexes without guest inclusion. [] This difference in complexation behavior likely arises from variations in steric hindrance and electronic effects imposed by the different substituents on the viologen core. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















